molecular formula C9H7BrO2 B184902 6-Bromochroman-4-one CAS No. 49660-57-3

6-Bromochroman-4-one

Cat. No.: B184902
CAS No.: 49660-57-3
M. Wt: 227.05 g/mol
InChI Key: PFLPVOXSUCCZDH-UHFFFAOYSA-N
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Description

Chroman-4-one Scaffold: Fundamental Structural Motif and Significance in Chemical Biology

The chroman-4-one scaffold, also known as 2,3-dihydro-1-benzopyran-4-one, consists of a benzene (B151609) ring fused to a dihydropyranone ring. researchgate.netnih.gov This structural unit is a cornerstone in the design and synthesis of a wide array of biologically active molecules. frontiersin.orgresearchgate.net

Structural Relationship to Flavonoids and Isoflavonoids

The chroman-4-one structure is intrinsically linked to flavonoids and isoflavonoids, two major classes of plant secondary metabolites. mdpi.comencyclopedia.pub Flavonoids, such as flavones and flavonols, are based on a 2-phenyl-4H-chromen-4-one core, while isoflavonoids feature the phenyl group at the C3 position. encyclopedia.pubresearchgate.net Flavanones, a subclass of flavonoids, are essentially 2-phenyl-substituted chroman-4-ones. nih.gov The structural distinction between chroman-4-one and chromone (B188151) is the saturation of the C2-C3 double bond, a seemingly minor modification that results in significant differences in their chemical properties and biological activities. nih.govresearchgate.net

Prevalence in Natural Products and Biologically Active Compounds

The chroman-4-one scaffold is a recurring theme in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netrsc.org These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.aiontosight.aitandfonline.com For instance, certain chroman-4-one derivatives have been identified as potent inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in cellular processes related to cancer and neurodegenerative diseases. acs.org The inherent biological relevance of this scaffold makes it a focal point for drug discovery and development. researchgate.netnih.gov

Strategic Importance of Bromine Substitution at the C6 Position in Chroman-4-one Derivativization

The introduction of a bromine atom at the C6 position of the chroman-4-one ring system is a key synthetic strategy that significantly enhances the molecule's utility.

Influence of Halogenation on Chemical Reactivity and Synthetic Versatility

Halogenation, and specifically bromination, at the C6 position of the chroman-4-one scaffold plays a crucial role in its chemical reactivity. The bromine atom acts as a versatile synthetic handle, facilitating a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of diverse substituents at this position. This synthetic flexibility is paramount for creating libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net The presence of the bromine atom can also influence the regioselectivity of further reactions on the chroman-4-one core. core.ac.uk

Impact on Biological Activity and Pharmacological Profile

The substitution of a bromine atom at the C6 position can have a profound impact on the biological activity and pharmacological profile of chroman-4-one derivatives. frontiersin.org Studies have shown that substitution at the 6-position is crucial for the inhibitory activity of certain chromanones against enzymes like acetyl-CoA carboxylase (ACC). researchgate.net For instance, (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one have demonstrated high binding affinities to β-amyloid plaques, suggesting their potential as diagnostic imaging agents for Alzheimer's disease. nih.gov Furthermore, the introduction of a halogen at the C6 position in some chromene scaffolds has been shown to improve anticancer potency. frontiersin.org

Current Research Landscape of 6-Bromochroman-4-one in Scholarly Literature

Current research continues to explore the vast potential of this compound as a key intermediate in the synthesis of novel therapeutic agents. For example, it has been used as a precursor for the synthesis of aldosterone (B195564) synthase inhibitors. google.com Research has also focused on the development of functionalized 2-alkyl substituted chroman-4-one and chromone derivatives as selective inhibitors of the SIRT2 enzyme, with some derivatives showing significant reduction in the proliferation of breast and lung cancer cells. gu.se While this compound itself may not exhibit significant SIRT2 inhibition, its role as a scaffold is critical for developing active analogues. acs.org The ongoing investigation into the derivatization of this compound underscores its importance in medicinal chemistry for creating compounds with tailored biological activities. nih.govchemimpex.com

Compound NameCAS NumberMolecular FormulaApplication/Activity
This compound49660-57-3C9H7BrO2Intermediate in synthesis
(E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-oneNot AvailableC17H13BrO3High binding affinity to Aβ plaques
(E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-oneNot AvailableC18H16BrNO2High binding affinity to Aβ plaques
6-bromo-4-methyl-chroman-4-olNot AvailableC10H11BrO2Intermediate in synthesis
6-bromo-4,4-difluoro-chromanNot AvailableC9H7BrF2OIntermediate in synthesis
6-Bromochroman-2-carboxylic acid99199-54-9C10H9BrO3Intermediate in pharmaceutical synthesis
8-bromo-6-chloro-2-pentylchroman-4-oneNot AvailableC14H16BrClO2Potent inhibitor of SIRT2
7-Bromochroman-4-one (B108298)18442-22-3C9H7BrO2Intermediate in synthesis
3-Bromochroman-4-one (B190138)58557-03-0C9H7BrO2Intermediate in synthesis

Overview of Key Research Areas and Trends

Research involving this compound is primarily focused on its application as a scaffold to generate novel, biologically active compounds. The key trends revolve around its use in synthesizing inhibitors for specific enzymes and as a versatile intermediate for creating diverse molecular architectures.

A. Development of SIRT2 Inhibitors: A significant area of research is the use of the this compound scaffold to develop inhibitors of Sirtuin 2 (SIRT2), a class of enzymes considered a promising target for cancer drug development. acs.org Studies have shown that trisubstituted 2-alkyl-chroman-4-ones can act as potent and selective SIRT2 inhibitors. acs.orghelsinki.fi The 6-bromo substitution is a key feature in these molecules. For instance, a derivative, 6-bromo-8-chloro-chroman-4-one (compound 6i in the study), demonstrated an IC₅₀ of 1.8 μM, which was twice the activity of a related potent inhibitor. acs.org This enhanced activity suggests a potential halogen bonding interaction between the halide at the 6-position and the protein's backbone. acs.org

Research has established crucial structure-activity relationships (SAR) for these inhibitors. It was noted that this compound itself, without a substituent in the 2-position, shows no inhibitory activity against SIRT2. acs.orghelsinki.fi However, the introduction of an alkyl group, such as a pentyl group at the 2-position, confers significant inhibitory activity. acs.orghelsinki.fi These findings have led to the synthesis of various analogues with modifications aimed at improving properties like hydrophilicity for better suitability in biological assays. acs.org Two such chroman-4-one derivatives have demonstrated antiproliferative effects in breast (MCF-7) and lung (A549) cancer cell lines, with the effects correlating to their SIRT2 inhibition potency. acs.org

Table 1: Inhibitory Activity of Selected Chroman-4-one Derivatives against SIRT2

Data sourced from a 2014 study on chroman-4-one based SIRT2 inhibitors. acs.org

CompoundSubstituentsSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
Lead Compound 12-pentyl, 6-bromo, 8-methyl>80%4.3
6h2-pentyl, 6-bromo70%Not Determined
6i2-pentyl, 6-bromo, 8-chloro>80%1.8
6d2-(2-(2-hydroxyethoxy)ethyl), 6-bromo, 8-methyl33%Not Determined
Parent Compound6-bromo (no 2-substituent)No InhibitionNot Determined

B. Versatile Synthetic Intermediate: The this compound structure is a key starting material for a variety of more complex molecules. The bromine atom at the 6-position enhances the electrophilic reactivity of the benzene ring, making it suitable for cross-coupling reactions. A prominent trend is its use in Miyaura borylation to produce 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one. vulcanchem.com This boronate ester derivative is a versatile intermediate for Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. vulcanchem.com This pathway is critical for synthesizing potential pharmaceutical agents, including kinase inhibitors for anticancer applications. vulcanchem.com

Furthermore, the chromanone core itself can be modified. For example, the related 7-bromochroman-4-one has been used as a precursor to synthesize conformationally constrained ligands for serotonin (B10506) 5-HT₂ receptors, highlighting the utility of the brominated scaffold in neuroscience research. plos.org The synthesis involves reducing the ketone to an alcohol, followed by further steps to introduce an amine functionality. plos.org

C. Antibacterial Research: The chroman-4-one scaffold is also being explored for its potential antibacterial properties. A 2024 study reported the synthesis and antibacterial evaluation of a racemic (±)-bromo-chromen-4-one derivative against several bacterial strains. najah.edu While this specific study focused on a chromen-4-one (with a double bond in the pyran ring), it underscores the ongoing interest in halogenated chromanone-type structures as a basis for developing new antibacterial agents. najah.edu

Identification of Research Gaps and Future Directions

Despite its utility, the full potential of this compound has yet to be realized, with several research gaps and future directions apparent from the current literature.

A. Need for In Vivo Studies and Pharmacokinetic Optimization: A major gap in the research of this compound derivatives, particularly the SIRT2 inhibitors, is the transition from in vitro to in vivo studies. Many of the initial potent compounds developed were noted for their high lipophilicity, which could limit their application in more advanced biological systems. acs.org Future research must focus on designing and synthesizing analogues with improved pharmacokinetic properties, such as increased hydrophilicity and metabolic stability, to enable effective in vivo evaluation. acs.org

B. Exploration of Broader Biological Targets: Current research has largely concentrated on SIRT2 inhibition and general synthetic applications. acs.orgvulcanchem.com The chroman-4-one scaffold is known to be associated with a wide array of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. nih.gov A clear future direction is the systematic screening of this compound and its derivatives against a wider range of biological targets. This could uncover novel therapeutic applications beyond oncology.

C. Development of Novel Synthetic Methodologies and Derivatives: While established methods exist for modifying this compound, there is room for developing more efficient and novel synthetic strategies. gu.se Future work could explore new types of catalytic cross-coupling reactions or functional group interconversions at the bromine position. Furthermore, creating derivatives by substituting the bromine atom with other functional groups (e.g., hydroxyl, nitrile) could lead to compounds with inverted or novel biological activity profiles, as hypothesized for serotonin receptor ligands. plos.org

D. Application in Materials Science: The conversion of this compound to its boronate ester has been shown to create intermediates useful for materials science, such as in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). vulcanchem.com This points to a nascent but promising future direction. Research could be expanded to explore the use of this compound as a monomer or precursor for other functional materials, such as specialized polymers or thermosetting resins, leveraging the unique properties imparted by the chromanone core and the bromine atom. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPVOXSUCCZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400710
Record name 6-bromochroman-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49660-57-3
Record name 6-bromochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one
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Synthetic Methodologies for 6 Bromochroman 4 One and Its Precursors

Established Synthetic Routes to the Chroman-4-one Core Structure

Several reliable methods are employed for the synthesis of the chroman-4-one ring system. These methodologies include cyclocondensation reactions, the Fries rearrangement, and the cyclization of aryloxypropionic acids. conicet.gov.argu.seresearchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of chroman-4-ones, offering a direct approach to the heterocyclic ring.

A prominent and efficient one-step method involves a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. acs.org This reaction typically utilizes a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. gu.seacs.org The use of microwave irradiation can significantly accelerate the reaction. acs.orgacs.org For instance, heating an ethanolic mixture of the reactants to 160–170 °C in the presence of a base like diisopropylamine (B44863) (DIPA) for one hour under microwave conditions can produce 2-alkyl-chroman-4-ones in yields ranging from low to high (17–88%). acs.org The success of this reaction is often dependent on the substitution pattern of the 2'-hydroxyacetophenone, with electron-deficient substrates generally providing higher yields. acs.org

This tandem reaction sequence is initiated by an aldol condensation, which can be followed by an oxa-Michael addition to form the chromanone ring. nih.gov The reversibility of the Michael addition allows for the isolation of a single diastereomer through iterative separation and resubjection of the minor isomer to the reaction conditions. nih.gov

The reaction between 2-hydroxyacetophenones and aldehydes or ketones is a versatile approach to chroman-4-ones. conicet.gov.argoogle.com This condensation can be catalyzed by various reagents. For example, a p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes has been used to synthesize fluorinated 2-arylchroman-4-ones. nih.gov Amine-catalyzed condensations have also proven to be a versatile approach. researchgate.net

A study demonstrated the synthesis of trans-2,3-disubstituted-2,3-dihydro-4H-1-benzopyran-4-ones through a piperidine-catalyzed Knoevenagel condensation of 2'-aryl/alkyl-2-hydroxyacetophenones and aryl/alkylaldehydes. researchgate.net The initial equilibrium mixture of chalcones and chroman-4-ones can be isomerized in situ to the more stable trans-diaryl/alkylchroman-4-ones by adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Table 1: Examples of Chroman-4-one Synthesis via Condensation Reactions

2'-Hydroxyacetophenone DerivativeAldehyde/KetoneCatalyst/ConditionsProductYield (%)Reference
2'-HydroxyacetophenoneAppropriate aldehydesDIPA, EtOH, MW, 160-170°C, 1h2-Alkyl-chroman-4-ones17-88 acs.org
2'-Aryl/alkyl-2-hydroxyacetophenonesAryl/alkylaldehydesPiperidine (B6355638), iPrOH, reflux; then DBUtrans-2,3-Diaryl/alkylchroman-4-ones70-95 researchgate.net
Fluorinated 2-hydroxyacetophenonesBenzaldehydesp-Toluenesulfonic acidFluorinated 2-arylchroman-4-ones- nih.gov

Yields are as reported in the cited literature and may vary based on specific substrates and reaction conditions.

Base-Promoted Aldol Condensation and Intramolecular Oxa-Michael Ring Closure

Fries Rearrangement of Aryl 3-Methylbut-2-enoates

The Fries rearrangement provides an alternative pathway to the chroman-4-one skeleton. conicet.gov.ar This reaction involves the conversion of phenolic esters to hydroxyaryl ketones, typically catalyzed by Lewis or Brønsted acids. A photochemical variant, the photo-Fries rearrangement, can also be employed, offering a mild and convenient one-pot synthesis of chroman-4-one derivatives. conicet.gov.arresearchgate.net

This photochemical approach utilizes aryl 3-methyl-2-butenoate esters which, upon irradiation, undergo a photo-Fries rearrangement followed by a base-catalyzed intramolecular oxa-Michael addition to yield the desired chroman-4-one. conicet.gov.ar This method has been successfully applied to the synthesis of 5-, 6-, and 7-substituted chroman-4-ones. conicet.gov.ar

A five-step synthesis of a 3-bromo-chroman-4-one derivative has been reported that includes a Fries rearrangement as a key step. gu.se

Cyclization of Aryloxypropionic Acids

The intramolecular cyclization of 3-aryloxypropionic acids is a well-established method for preparing chroman-4-ones. guidechem.com This reaction is typically promoted by strong acids that act as dehydrating agents. gu.seguidechem.com

Concentrated sulfuric acid and polyphosphoric acid (PPA) are commonly used reagents for the cyclization of 3-aryloxypropionic acids. guidechem.comresearchgate.netlibretexts.org PPA is often the reagent of choice as it is a powerful dehydrating agent with a low propensity to cause oxidation of the substrate. sciencemadness.orgccsenet.org The reaction involves heating the 3-aryloxypropionic acid with PPA to effect an intramolecular Friedel-Crafts acylation. sciencemadness.org For example, 3-(3-bromophenoxy)propionic acid can be cyclized to 7-bromochroman-4-one (B108298). chemicalbook.com

While effective, the use of a large excess of PPA can present challenges in product isolation and reagent reusability. google.com Alternative catalysts, such as acid-activated montmorillonite (B579905) K-10, have been explored to achieve high regioselectivity and yield under milder conditions. This clay-catalyzed method involves refluxing the 3-aryloxypropionic acid with the catalyst in toluene. chemicalbook.com

Table 2: Synthesis of Chroman-4-ones via Cyclization of Aryloxypropionic Acids

Starting MaterialReagent/CatalystConditionsProductYield (%)Reference
3-Aryloxypropionic acidsPolyphosphoric acid (PPA)HeatingChroman-4-onesGood researchgate.netsciencemadness.org
3-(3-Bromophenoxy)propionic acid--7-Bromochroman-4-one- chemicalbook.com
3-Aryloxypropionic acidAcid activated montmorillonite K-10Toluene, Reflux, 30-45 minChroman-4-ones85 chemicalbook.com

Yields are as reported in the cited literature and may vary based on specific substrates and reaction conditions.

Friedel-Crafts Acylation via Acid Chloride Intermediates

A prominent method for constructing the chroman-4-one skeleton involves an intramolecular Friedel-Crafts acylation. guidechem.com This reaction is a classic electrophilic aromatic substitution that forms a ketone. sigmaaldrich.comorganic-chemistry.org In this context, a 3-phenoxypropionyl chloride derivative, which already contains the necessary atoms for the heterocyclic ring, is cyclized in the presence of a Lewis acid catalyst. guidechem.com

The general mechanism begins with the reaction of the acid chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the cyclic ketone, 6-bromochroman-4-one. guidechem.com The use of 3-(3-bromophenoxy)propionyl chloride as the precursor ensures the bromine atom is correctly positioned at the C6 position of the final chroman-4-one product. guidechem.com

Starting MaterialReagent(s)ProductRef.
3-(3-bromophenoxy)propanoic acidOxalyl chloride, then AlCl₃This compound guidechem.com

Introduction of the Bromine Moiety at the C6 Position

The introduction of a bromine atom at the C6 position of the chroman-4-one scaffold is a critical step in the synthesis of the target compound and can be achieved through two main strategies: direct bromination of the chroman-4-one core or by utilizing a starting material that is already brominated.

Direct Bromination of Chroman-4-one Precursors

This approach involves the direct installation of a bromine atom onto a pre-formed chroman-4-one ring system through electrophilic aromatic substitution.

The bromination of chroman-4-one can be accomplished using molecular bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS) as the brominating agent. youtube.com NBS is often preferred as it is a solid and easier to handle than liquid bromine. manac-inc.co.jp The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring of the chroman-4-one acts as a nucleophile, attacking the electrophilic bromine source. youtube.commanac-inc.co.jp The presence of an activating group on the aromatic ring facilitates this reaction. manac-inc.co.jp

Research has shown that various brominating agents can be employed. For instance, the bromination of chroman-4-one with copper(II) bromide has been used to synthesize 3-bromochroman-4-one (B190138). researchgate.net While this illustrates a different regioselectivity, it highlights the utility of different bromine sources in the functionalization of the chromanone scaffold.

SubstrateBrominating AgentProductRef.
Chroman-4-oneN-Bromosuccinimide (NBS)Brominated chroman-4-one youtube.comnih.gov
Chroman-4-oneBromine (Br₂)Brominated chroman-4-one
Chroman-4-oneCopper(II) bromide3-Bromochroman-4-one researchgate.net

Achieving regioselectivity, specifically bromination at the C6 position, is paramount. The directing effects of the substituents on the aromatic ring play a crucial role. The ether oxygen of the pyran ring is an ortho-, para-directing group, activating the C6 and C8 positions for electrophilic attack. The carbonyl group is a deactivating meta-director. The interplay of these electronic effects, along with steric factors, influences the position of bromination.

To favor the formation of this compound, reaction conditions must be carefully controlled. Factors such as the choice of solvent, temperature, and catalyst can influence the regiochemical outcome. nih.gov For example, the use of polar solvents can significantly affect the regioselectivity of bromination reactions with NBS. manac-inc.co.jp Studies on related systems have shown that high para-selectivity can be achieved with specific reagents like tetraalkylammonium tribromides for the bromination of phenols. nih.gov While not directly on chroman-4-one, this principle of reagent-controlled regioselectivity is applicable.

Electrophilic Aromatic Substitution with Bromine or N-Bromosuccinimide (NBS)

Synthesis from Brominated Phenol (B47542) Starting Materials

An alternative and often more regioselective strategy is to begin with a phenol that already contains a bromine atom at the desired position.

The synthesis of this compound can be effectively achieved starting from 3-bromophenol (B21344). guidechem.com In this method, 3-bromophenol is first reacted with a three-carbon synthon, such as β-propiolactone or acrylic acid, to form 3-(3-bromophenoxy)propanoic acid. This intermediate is then subjected to an intramolecular cyclization reaction, typically under acidic conditions using reagents like polyphosphoric acid (PPA) or concentrated sulfuric acid, to yield this compound. guidechem.comgoogle.com

This approach offers excellent control over the position of the bromine substituent, as its location is predetermined by the choice of the starting phenol. For example, the reaction of 3-bromophenol with propionyl chloride followed by a Fries rearrangement or a direct Friedel-Crafts acylation can also lead to precursors for this compound. chemicalbook.comchemicalbook.in

A similar strategy has been reported for the synthesis of the isomeric 8-bromochroman-4-one, starting from 2-bromophenol, which undergoes reaction with acrylic acid followed by cyclization with PPA. google.com This further demonstrates the utility of using pre-brominated phenols to control the final position of the halogen on the chromanone core.

Starting MaterialKey ReagentsIntermediateFinal ProductRef.
3-Bromophenolβ-halogenated propionic acid, then acid3-(3-Bromophenoxy)propanoic acidThis compound guidechem.com
3-BromophenolPropionyl chloride, then AlCl₃1-(4-Bromo-2-hydroxyphenyl)-1-propanone(Precursor to chromanone) chemicalbook.com
2-BromophenolAcrylic acid, then PPA3-(2-Bromophenoxy)propanoic acid8-Bromochroman-4-one google.com
Fries Rearrangement of 4-Bromophenol (B116583) Derivatives

A significant pathway to this compound involves the Fries rearrangement of derivatives of 4-bromophenol. derpharmachemica.com This reaction transforms a phenolic ester into a hydroxyaryl ketone, a crucial precursor for the subsequent cyclization to form the chromanone ring.

The process typically begins with the acylation of 4-bromophenol. For instance, reacting 4-bromophenol with acetic anhydride (B1165640) in the presence of anhydrous sodium acetate (B1210297) yields 4-bromophenyl acetate. derpharmachemica.com This ester then undergoes the Fries rearrangement. The rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. The reaction is ortho, para-selective, and heating the reaction mixture, often without a solvent, at temperatures between 110°C and 160°C, promotes the migration of the acyl group. chemicalbook.com This step results in the formation of 5-bromo-2-hydroxyacetophenone with high yields, reportedly between 84–91%. chemicalbook.com This intermediate possesses the necessary hydroxyl and acetyl groups in the correct orientation for the subsequent ring closure to form the chromanone structure.

Alternative and Emerging Synthetic Strategies

Beyond the classical approaches, several alternative and modern synthetic methods have been developed for the preparation of this compound and its derivatives, often focusing on improving efficiency, yield, and reaction conditions.

Reduction of 6-Bromochromone (B1332178)

A prominent alternative route is the selective reduction of the double bond in 6-bromochromone to yield this compound. researchgate.net This transformation can be accomplished using various reduction techniques.

Catalytic hydrogenation is a widely employed method for the reduction of the C2-C3 double bond in chromones. numberanalytics.comlibretexts.orgwikipedia.org This heterogeneous reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.orgstanford.edu Commonly used catalysts include palladium, platinum, and Raney nickel. numberanalytics.comdoubtnut.comchemistrytalk.org

Palladium (Pd): Often supported on carbon (Pd/C), palladium is a highly effective and selective catalyst for the hydrogenation of alkenes. numberanalytics.comlibretexts.org

Platinum (Pt): Used frequently as platinum(IV) oxide (PtO₂), also known as Adams' catalyst, it is a very active catalyst for hydrogenating various unsaturated bonds. numberanalytics.comlibretexts.org

Raney Nickel: This finely divided nickel catalyst is prepared by treating a nickel-aluminum alloy with sodium hydroxide. libretexts.orglibretexts.org It is a cost-effective option, though it may necessitate more stringent reaction conditions. numberanalytics.com

The reaction is typically performed by dissolving the 6-bromochromone in a suitable solvent, such as ethanol (B145695) or acetic acid, and exposing it to hydrogen gas under pressure in the presence of the catalyst. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields of this compound. guidechem.com

CatalystSupport/FormTypical SolventsKey Features
PalladiumCarbon (Pd/C)EthanolHigh activity and selectivity for alkenes. numberanalytics.comlibretexts.org
PlatinumPlatinum(IV) Oxide (PtO₂)Ethanol, Acetic AcidVery active for a broad range of unsaturations. numberanalytics.comlibretexts.org
Raney NickelFine powderEtherCost-effective, may require more severe conditions. numberanalytics.comorgsyn.org

Homogeneous hydrogenation, using soluble catalysts like Wilkinson's catalyst ((Ph₃P)₃RhCl), offers an alternative where the catalyst and substrate are in the same phase. libretexts.orgtcichemicals.com Wilkinson's catalyst is known for its selectivity, particularly for less sterically hindered alkenes. libretexts.org One reported synthesis of a bromochroman-4-one derivative using Wilkinson's catalyst achieved a yield of 79.8%. guidechem.comchemicalbook.com

Complex metal hydrides are also effective reducing agents for this transformation.

Diisobutylaluminum hydride (DIBAL-H): This electrophilic reducing agent can be used for the reduction of chromones. guidechem.comurbanpro.com It is particularly useful for selective reductions at low temperatures, such as -78°C, to avoid side reactions. guidechem.comurbanpro.com

Sodium borohydride (B1222165) (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄, NaBH₄ is capable of reducing aldehydes and ketones. lumenlearning.comnumberanalytics.com Its application in the reduction of the α,β-unsaturated ketone system in 6-bromochromone can lead to the desired this compound. iastate.edu The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. numberanalytics.commoriroku.co.jp

Lithium aluminum hydride (LiAlH₄): A very powerful and non-selective reducing agent, LiAlH₄ can reduce a wide variety of functional groups, including esters, carboxylic acids, and amides to alcohols. lumenlearning.commasterorganicchemistry.comnumberanalytics.comadichemistry.com While it can reduce the carbonyl group in the chromone (B188151), careful control of reaction conditions is necessary to selectively reduce the double bond without over-reducing the ketone. masterorganicchemistry.com

ReagentAbbreviationKey Characteristics
Diisobutylaluminum hydrideDIBAL-HElectrophilic; selective at low temperatures. guidechem.comurbanpro.commasterorganicchemistry.com
Sodium borohydrideNaBH₄Milder nucleophilic reducing agent. lumenlearning.comnumberanalytics.com
Lithium aluminum hydrideLiAlH₄Powerful, non-selective nucleophilic reducing agent. lumenlearning.comnumberanalytics.comadichemistry.com
Catalytic Hydrogenation (e.g., Palladium, Platinum, Raney Nickel)

Multi-step Syntheses for Complex Derivatives (e.g., 2,2-Dialkyl-6-bromochroman-4-ones)

The synthesis of more complex derivatives, such as 2,2-dialkyl-6-bromochroman-4-ones, often requires multi-step synthetic sequences. mdpi.com These routes may involve constructing the chromanone skeleton first, followed by modifications, or incorporating the desired substituents at an earlier stage. For instance, a general strategy for forming chroman-4-ones involves the base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.org Synthetic modifications at various positions of the chroman-4-one scaffold, including the 2-, 3-, 6-, and 8-positions, have been explored to create diverse derivatives. gu.se

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. mdpi.comoatext.com This method has been successfully applied to the synthesis of chroman-4-one derivatives. acs.orgwehi.edu.au For example, the synthesis of certain chroman-4-ones has been achieved in moderate to good yields by heating 2'-hydroxyacetophenones and appropriate aldehydes in a microwave reactor. acs.org The use of microwave irradiation can significantly shorten reaction times, often from hours to minutes, making it an efficient and environmentally friendly approach. mdpi.comjocpr.com

Ionic Liquid Mediated Synthesis

The use of ionic liquids (ILs) as solvents and catalysts represents a significant advancement in the synthesis of heterocyclic compounds, including derivatives of this compound. Ionic liquids are salts with low melting points (<100 °C) that serve as a new class of non-molecular, ionic solvents. researchgate.net Their application in chemical synthesis is driven by their unique properties, such as high thermal stability, low vapor pressure, and the ability to be recycled, which aligns with the principles of green chemistry. chemmethod.comajgreenchem.com

In the synthesis of compounds related to the 6-bromochroman (B1278623) structure, such as N-substituted 2-(6-bromochroman-2-yl)-1H-benzimidazoles, various ionic liquids have been employed. researchgate.net These include imidazolium-based salts like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), as well as pyridinium-based salts like butylpyridinium tetrafluoroborate ([buPy]BF₄). researchgate.net Research demonstrates that these ILs can facilitate the condensation of precursors like 6-bromo-3,4-dihydro-2H-chroman-2-carboxylic acid with other reagents efficiently. researchgate.netchemimpex.com

The advantages of using ionic liquids over traditional organic solvents are numerous. They often lead to higher reaction efficiency, shorter reaction times, and improved product yields. wisdomlib.org Furthermore, the use of ILs simplifies product isolation and reduces the generation of hazardous waste. wisdomlib.org Some synthetic methods utilize ILs that are supported on magnetic nanoparticles, which allows the catalyst to be easily recovered using an external magnet and reused multiple times without a significant loss of activity, further enhancing the environmental friendliness of the process. ajgreenchem.com

Ionic Liquid ExamplePrecursorProductReference
[bmim]BF₄6-bromo-3,4-dihydro-2H-chroman-2-carboxylic acid2-(6-bromochroman-2-yl)-1H-benzimidazole derivative researchgate.net
Magnetic Nanoparticle Supported ILo-phenylenediamine, benzaldehydeBenzimidazole (B57391) derivative ajgreenchem.com

Challenges and Optimization in Synthetic Pathways

Despite advancements, the synthesis of chroman-4-one analogues is often beset by challenges such as poor yields and costly isolation procedures. researchgate.net This necessitates further research into more effective and cost-efficient synthetic methods. researchgate.net Key areas of focus include optimizing reaction conditions to maximize yield, managing the formation of unwanted isomers, and addressing environmental and safety concerns.

Yield Optimization and Reaction Condition Control

Maximizing product yield is a primary objective in chemical synthesis. This often requires meticulous control over reaction conditions, including temperature, solvent, and catalyst choice. For instance, in the synthesis of related heterocyclic structures, a systematic screening of solvents showed that switching from tert-amyl alcohol (37% yield) to 1,2-dichloroethane (B1671644) (DCE) could dramatically increase the product yield to 84%. acs.org

Further optimization can be achieved by adjusting catalyst loading and reaction temperature. acs.org The introduction of techniques like microwave-assisted synthesis has also proven effective. Compared to conventional heating, microwave irradiation can significantly shorten reaction times while boosting product yields. wisdomlib.org In one study, raising the temperature to 145°C for just 20 minutes under microwave conditions resulted in a substantial yield of 64%. wisdomlib.org However, the synthesis of the chroman-4-one scaffold, often assembled via a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure, can be sensitive, and certain reaction attempts may fail, underscoring the need for precise condition control. acs.org

ParameterConditionEffect on YieldReference
Solvent 1,2-dichloroethane (DCE) vs. tert-amyl alcoholIncreased yield from 37% to 84% acs.org
Technology Microwave-assisted synthesis vs. conventional heatingSignificantly boosts yield and shortens reaction time wisdomlib.org
Catalyst Loading Lowering catalyst loading to 1 mol %Maintained a good yield acs.org

Isomer Formation and Separation

A significant challenge in the synthesis of substituted chromanones is the potential formation of multiple isomers, including stereoisomers (cis/trans) and regioisomers. For example, the bromination of the chroman-4-one ring can lead to the formation of 3-bromo derivatives as a mixture of cis and trans isomers. gu.se

The formation of undesired regioisomers is also a common problem. In one synthesis, direct bromination of a precursor led to an undesired regioisomer as the major product. mdpi.com The effective separation of these isomers is crucial for obtaining a pure product. While column chromatography is a common laboratory technique, it is not always suitable for large-scale production. mdpi.com An alternative, more scalable purification method is fractional recrystallization. google.com After screening various solvents, a binary solvent system of methanol (B129727) and water (MeOH/H₂O) was identified as optimal for separating a desired isomer from its regioisomeric impurity, achieving approximately 97% purity with an 80% recovery yield. mdpi.com

ChallengeExampleSeparation MethodReference
Stereoisomers Formation of cis and trans 3-bromochroman-4-one- gu.se
Regioisomers Formation of an undesired brominated regioisomerRecrystallization from MeOH/H₂O mdpi.com

Environmental and Safety Considerations

Modern synthetic chemistry places a strong emphasis on environmental sustainability and laboratory safety. The use of greener solvents like ionic liquids and the development of solvent-free reaction conditions are key strategies for minimizing hazardous waste. chemmethod.comwisdomlib.org Catalyst reusability, as seen with magnetic nanoparticle-supported ILs, also contributes to a more sustainable process. ajgreenchem.com

Handling the reagents used in the synthesis of this compound and related compounds requires strict safety protocols. For related bromo-chromenone compounds, standard precautionary measures are necessary. ambeed.com These include engineering controls and personal protective equipment to ensure safe handling.

Key Safety and Environmental Precautions:

Handling: Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. ambeed.com

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. ambeed.com

Environmental: Avoid release to the environment. ambeed.com

Storage: Store in a dry, well-ventilated place in a closed container. ambeed.com

This focus on green chemistry and rigorous safety protocols is essential for the responsible manufacturing of chemical compounds. researchgate.net

Chemical Reactivity and Transformations of 6 Bromochroman 4 One

Reactions Involving the Bromine Substituent

The bromine atom at the 6-position is a versatile functional group that serves as a handle for introducing a wide array of substituents onto the chromanone framework. Its reactivity is primarily channeled through two major pathways: nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. libretexts.org The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.orglibretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 6-bromochroman-4-one, the carbonyl group at position 4 acts as an electron-withdrawing group, making the aromatic ring electron-deficient and more susceptible to nucleophilic attack. chemistrysteps.com However, its meta-position relative to the bromine atom means its activating effect is less pronounced compared to an ortho or para substituent, suggesting that these reactions may require forcing conditions or are less common than palladium-catalyzed alternatives. libretexts.org

Replacement with Amines, Thiols, and Other Nucleophiles

The bromine atom of this compound can be displaced by various strong nucleophiles, including amines (R₂NH), thiols (RSH), and alkoxides (RO⁻). chemistrysteps.com Amines and thiols are both highly effective nucleophiles for substitution reactions. Thiolates (RS⁻), the conjugate bases of thiols, are generally excellent nucleophiles. masterorganicchemistry.com

The reaction with amines, such as ammonia (B1221849) or primary/secondary amines, leads to the formation of the corresponding 6-aminochroman-4-one (B179822) derivatives. masterorganicchemistry.comwikipedia.org Similarly, reaction with thiols or their corresponding thiolates can yield 6-(alkylthio)- or 6-(arylthio)chroman-4-ones. masterorganicchemistry.com While feasible, these direct substitutions on aryl bromides lacking strong para/ortho activation often face challenges, and more modern methods like the Buchwald-Hartwig amination are now typically preferred for creating C-N and C-S bonds on aromatic rings. wikipedia.org

Formation of Substituted Chroman Derivatives

The nucleophilic substitution of the bromine atom provides a direct route to a variety of 6-substituted chroman-4-one derivatives. These reactions expand the chemical diversity of the chromanone scaffold, allowing for the synthesis of new compounds with potentially altered physical, chemical, or biological properties. nih.gov The table below illustrates the types of derivatives that can be formed through this pathway.

NucleophileReagent ExampleProduct Class
AmineAmmonia (NH₃), Piperidine (B6355638)6-Aminochroman-4-one
ThiolThiophenol (PhSH)6-(Arylthio)chroman-4-one
AlkoxideSodium Methoxide (NaOMe)6-Methoxychroman-4-one
CyanideSodium Cyanide (NaCN)6-Cyanochroman-4-one

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl bromides, such as this compound, are excellent substrates for these transformations, which generally proceed under milder conditions and offer greater functional group tolerance than traditional methods. tcichemicals.com The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgtcichemicals.com It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org this compound can be effectively arylated using this method, reacting with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. google.com This reaction is a powerful strategy for synthesizing complex molecules where a new aryl group is appended at the 6-position of the chromanone core.

A typical Suzuki-Miyaura reaction involves the following components:

ComponentExamplePurpose
Substrate This compoundProvides the electrophilic carbon
Coupling Partner Phenylboronic acidProvides the nucleophilic carbon
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Toluene, Dioxane, DMFReaction medium
Other Cross-Coupling Reactions

Beyond the Suzuki coupling, the bromine substituent on this compound enables its participation in a range of other important palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction represents the state-of-the-art method for forming carbon-nitrogen bonds. wikipedia.org It involves coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. libretexts.orgorganic-chemistry.org It is a highly efficient alternative to the classical nucleophilic aromatic substitution for synthesizing 6-aminochroman-4-one derivatives from a wide variety of primary and secondary amines, and even ammonia equivalents. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Catalyzed by palladium and a copper(I) co-catalyst, it allows for the introduction of an alkynyl group at the 6-position of the chromanone ring, yielding 6-alkynylchroman-4-ones. wikipedia.orglibretexts.org These products are valuable intermediates for further synthetic transformations.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene. numberanalytics.comorganic-chemistry.org This transformation allows for the vinylation of the 6-position of the chromanone scaffold. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. diva-portal.org

The table below summarizes the key features of these cross-coupling reactions as they apply to this compound.

Reaction NameCoupling PartnerBond FormedProduct Type
Buchwald-Hartwig Amine (R₂NH)C-N6-Aminochroman-4-one
Sonogashira Terminal Alkyne (RC≡CH)C-C (sp)6-Alkynylchroman-4-one
Heck Alkene (R'CH=CH₂)C-C (sp²)6-Vinylchroman-4-one

Reactions at the Ketone Functionality

The ketone group at the C-4 position of this compound is a primary site for chemical reactions, including reductions and derivatizations. researchgate.netaccelachem.com

Reduction Reactions

Reduction of the ketone in this compound is a common transformation that yields the corresponding alcohol, 6-bromochroman-4-ol. researchgate.netacs.org The choice of reducing agent can influence the reaction's outcome.

The conversion of this compound to 6-bromochroman-4-ol involves the reduction of the carbonyl group. acs.orgacs.org This transformation is a key step in the synthesis of various substituted chromanol derivatives. For instance, a photoredox-catalyzed ketyl-olefin coupling reaction has been employed to synthesize 3-benzyl-6-bromochroman-4-ol. acs.orgnih.gov

The selection of a reducing agent is critical as it can determine the product distribution. Some reducing agents may lead to the desired alcohol, while others might result in low yields or incomplete reactions. researchgate.netacs.org For example, the use of NiCl/NaBH4, LiAlH4, and DIBAL-H at low temperatures has been reported to be ineffective or provide low yields for the reduction of a similar chromone (B188151) system. guidechem.com In contrast, catalytic hydrogenation using Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) has been shown to be effective. guidechem.com

Reducing AgentProduct(s)Observations
NiCl/NaBH4Low yield of desired alcoholIneffective for the reduction of a similar chromone system. guidechem.com
LiAlH4Low yield of desired alcoholIneffective for the reduction of a similar chromone system. guidechem.com
DIBAL-H (-65 °C)Low yield of desired alcoholIneffective for the reduction of a similar chromone system. guidechem.com
Pd/C, Raney Ni (catalytic hydrogenation)Incomplete reaction, mixture of productsThe reaction did not proceed to completion. guidechem.com
Wilkinson's catalyst [Rh(PPh3)3Cl]This compoundEffective, with a reported yield of 79.8%. guidechem.com
Rh(II)-Cp∗–TsDPEN6-bromochroman-4-olHigh yield (99%) in an asymmetric transfer hydrogenation. molaid.com
Formation of 6-Bromochroman-4-ols

Derivatization of the Carbonyl Group (e.g., Oxime, Hydrazone Formation)

The carbonyl group of this compound can be derivatized to form other functional groups, such as oximes and hydrazones. The formation of this compound oxime can be achieved by reacting this compound with hydroxylamine (B1172632) hydrochloride. ambeed.com Similarly, hydrazone derivatives can be synthesized, which are noted to have potential antifungal activities. wehi.edu.aunih.gov

Reactions at the Chroman Ring System

The chroman ring system of this compound can also undergo various chemical transformations, including oxidation reactions.

Oxidation Reactions (e.g., to 6-Bromochromone)

Oxidation of the chroman ring system, specifically at the C-2 and C-3 positions, can lead to the formation of the corresponding α,β-unsaturated ketone, 6-bromochromone (B1332178). acs.orgwordpress.com This transformation introduces a double bond into the heterocyclic ring, altering the electronic and structural properties of the molecule.

Ring-Opening and Rearrangement Reactions

The structural integrity of the chroman-4-one ring system, while generally stable, can be compromised under specific reaction conditions, leading to ring-opening or rearrangement reactions. For instance, the treatment of certain substituted chroman-4-ones with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been observed to cause the opening of the pyran ring. acs.org This reaction is believed to be facilitated by the basicity of the fluoride ion in organic solvents. acs.org In contrast, using a different base, such as triethylamine, did not result in the formation of the ring-opened byproduct, highlighting the critical role of the reagent in directing the reaction pathway. acs.org

Rearrangement reactions represent another class of transformations that alter the fundamental carbon skeleton or functional group arrangement of a molecule. mvpsvktcollege.ac.in These reactions can be broadly classified based on the nature of the migrating group and the electronic state of the atoms involved. mvpsvktcollege.ac.in In the context of chroman-4-ones, while specific examples of rearrangement reactions directly involving this compound are not extensively detailed in the provided search results, the general principles of rearrangements, such as the Wagner-Meerwein, Pinacol, and Beckmann rearrangements, are well-established in organic chemistry and could potentially be applied to modified this compound derivatives. masterorganicchemistry.comslideshare.net For example, the Beckmann rearrangement, which converts an oxime to an amide, has been utilized in the synthesis of various pharmaceuticals. wiley-vch.de

One notable rearrangement relevant to the chroman-4-one scaffold is the Neber rearrangement. This reaction provides a method for synthesizing 3-aminopiperidines from 4-piperidones via the tosylate of the corresponding oxime. researchgate.net Although not a direct reaction of this compound itself, this highlights a potential pathway for skeletal rearrangement and functionalization within related heterocyclic systems.

Reactions at the C2 and C3 Positions

The C2 and C3 positions of the chroman-4-one core are pivotal sites for introducing chemical diversity, enabling the synthesis of a wide array of derivatives with potential biological activities.

The introduction of functional groups at the C2 and C3 positions of the chroman-4-one skeleton is a key strategy in medicinal chemistry to modulate the biological activity of these compounds. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at these positions can lead to potent antioxidant compounds. nih.gov

The synthesis of 3-hetarylchroman-4-ones can be achieved through several methods, including the nucleophilic substitution of 3-bromochroman-4-ones. researchgate.net For example, the reaction of 3-bromochroman-4-one (B190138) with 1-amino-1,3,4-triazole can yield the corresponding triazolium salt. scispace.com However, dehydrohalogenation to form the corresponding chromone can be a competing reaction. scispace.com

The palladium-catalyzed direct coupling of 3-bromochromen-4-one with various heteroaromatics provides an efficient method for C-C bond formation at the C3 position. researchgate.net This reaction tolerates a range of functional groups on the heteroarene, allowing for the synthesis of diverse 3-heteroarylchromen-4-ones. researchgate.net

The reduction of the carbonyl group at C4 and the introduction of a bromine atom at C3 can lead to the formation of 3-bromochroman-4-ols. These intermediates are valuable for further synthetic transformations. For instance, N-(6-Bromo-4-oxochroman-3-yl)acetamide can be reduced by sodium borohydride (B1222165) to yield cis-N-(6-bromo-4-hydroxychroman-3-yl)acetamide. researchgate.net This product can then be hydrolyzed to give cis-3-amino-6-bromochroman-4-ol or converted to the trans-amino alcohol isomer through a sequence involving chlorination with inversion of configuration followed by hydrolysis. researchgate.net

Furthermore, photoredox-catalyzed intramolecular reductive coupling of aldehydes with alkenes has been employed to synthesize substituted 3-benzylchroman-4-ols. nih.govacs.org Specifically, 3-Benzyl-6-bromochroman-4-ol has been synthesized using this method. nih.govacs.org

Introduction of Functional Groups at C2 and C3

Synthetic Utility as a Building Block

This compound is a versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules with applications in pharmaceuticals and agrochemicals. ontosight.ai Its utility stems from the reactivity of the bromine substituent on the aromatic ring and the functionality of the chroman-4-one core.

Synthesis of Complex Heterocyclic Compounds

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and this compound provides a valuable entry point for the synthesis of complex heterocyclic systems. nih.govresearchgate.net For example, it can be used to synthesize chromanone-fused heterocyclic compounds. The reaction of 3-bromochroman-4-ones with nucleophiles like amines can lead to the formation of new heterocyclic rings. scispace.com

Derivatives of 6-bromochroman-2-carboxylic acid, which can be conceptually derived from this compound, have been used to synthesize novel N-substituted 2-(6-bromochroman-2-yl)-1H-benzimidazoles. researchgate.net These compounds are formed by the condensation of the carboxylic acid with o-phenylenediamine, followed by reactions at the benzimidazole (B57391) nitrogen. researchgate.net Benzimidazole derivatives are known to possess a wide range of biological activities. researchgate.net

The reactivity of the bromine atom allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups, thus expanding the structural diversity of the resulting heterocyclic compounds. researchgate.net

Preparation of Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.comlookchem.com The chroman-4-one moiety is present in numerous biologically active compounds, and the bromine atom at the 6-position serves as a handle for further functionalization. nih.gov

For instance, chromanone derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis of these derivatives often relies on starting materials like this compound. The bromine atom can be replaced or used in coupling reactions to build more complex structures with desired biological activities.

The general synthetic utility of chroman-4-ones as building blocks is well-established. nih.gov The ability to introduce substituents at various positions, including the C6 position via the bromo-functionality, makes this compound a key starting material for creating libraries of compounds for drug discovery and agrochemical research. chemimpex.com

Structure Activity Relationship Sar Studies of 6 Bromochroman 4 One Derivatives

Impact of Bromine Substitution on Biological Activities

The presence and position of a bromine atom on the chroman-4-one scaffold significantly influence the biological activities of the resulting derivatives.

Modulation of Enzyme Inhibition

The bromine atom at the C6 position has been shown to enhance the inhibitory activity of chromone (B188151) derivatives against certain enzymes. For instance, the introduction of a bromine atom at C6 can increase the potency of monoamine oxidase A (MAO-A) inhibitors. sci-hub.se Specifically, a benzyloxy-substituted chromone saw a significant enhancement in MAO-A inhibition when a bromine atom was added at the C6 position. sci-hub.se Similarly, a phenylethoxy-substituted chromone derivative also became a more potent MAO-A inhibitor with the addition of bromine at this position. sci-hub.se

In the context of sirtuin 2 (SIRT2) inhibition, larger, electron-withdrawing groups at the 6- and 8-positions are favorable for high potency. nih.govnih.gov Studies on a series of substituted chromone and chroman-4-one derivatives revealed that compounds with substitutions at the 2-, 6-, and 8-positions were the most potent SIRT2 inhibitors, with IC50 values in the low micromolar range. acs.orgnih.gov The most potent inhibitor in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. nih.gov It's important to note that 6-bromochroman-4-one by itself, without a substituent in the 2-position, shows no inhibitory activity against SIRT2. acs.org

The following table summarizes the SIRT2 inhibition data for selected 6-bromo-substituted chroman-4-one derivatives.

CompoundR2R8SIRT2 Inhibition (%) at 200 μMIC50 (μM)
1PropylH7414
2ButylH8112
3PentylH8710
4BromoPentyl901.5

Data sourced from multiple studies on SIRT2 inhibition by chroman-4-one derivatives.

Influence on Receptor Binding Affinity

The position of the bromine atom also affects the binding affinity of chroman-4-one derivatives to various receptors. For example, in a series of chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids designed as multi-target agents for Alzheimer's disease, the substitution site of the halogen influenced inhibitory activity. worktribe.com When the substituent was a halogen, the inhibitory activity of the compound decreased in the order of 4-F > 4-Cl > 4-Br. worktribe.com

In studies of constrained phenylethylamine ligands for serotonin (B10506) 5-HT2 receptors, the 4-bromo substituent's position relative to other functional groups was critical. plos.org Docking studies suggested that in 1,2-cyclized compounds, the 4-bromo substituent is closer to position 5.46 of the receptor. plos.org This proximity to a polar serine residue in the human 5-HT2A receptor subtype might explain the lower affinity of these ligands for this particular receptor. plos.org

Substituent Effects at Other Positions (C2, C3, C7, C8)

Modifications at other positions of the this compound core have been extensively explored to understand their impact on biological activity.

Alkyl and Aryl Substitutions

Substituents at the C2 position are crucial for the biological activity of many chroman-4-one derivatives. For SIRT2 inhibition, an alkyl chain with three to five carbons in the 2-position was found to be important for high potency. acs.orgnih.gov Specifically, a pentyl group at the C2 position of this compound confers an inhibitory activity of 70%. acs.org

In the context of antibacterial activity, a hydrophobic substituent at the C2 position of the 4-chromanone (B43037) scaffold enhances activity. nih.govacs.org A series of 2-alkyl-4-chromanone derivatives were synthesized and showed that the length of the alkyl chain influenced their antibacterial properties. nih.gov

Aryl substitutions at various positions have also been investigated. For instance, in a study on homoisoflavonoids, a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one analog displayed excellent antioxidant activity. researchgate.net Another analog, 7-hydroxy-3-[(N,N-dimethylaminophenyl)methylene]chroman-4-one, was a potent 5-lipoxygenase (5-LOX) inhibitor. researchgate.net

Heterofunctional Group Introduction

The introduction of heterofunctional groups has been a key strategy to modulate the properties of chroman-4-one derivatives. To increase the hydrophilicity of potential SIRT2 inhibitors, heterofunctional groups like terminal hydroxyl, carboxylic acid, ester, and amide moieties have been introduced into the alkyl side chain at the 2-position. acs.org The replacement of a phenyl ring with a pyridyl moiety resulted in compounds with similar activity and improved solubility. acs.org

Modifications at the C3 position have also been explored. Bromination at the 3-position allows for the introduction of various substituents such as amino, bromo, acetoxy, cyano, and protected aminomethyl groups through substitution reactions or Reformatsky-type reactions. gu.se

Stereochemical Considerations and Diastereoisomerism

The stereochemistry of substituents on the chroman-4-one ring can have a significant impact on biological activity. For example, in the synthesis of homoisoflavonoids, E- and Z-isomers were generated and showed distinct chemical shifts in NMR spectra, providing a method to ascertain their stereochemistry. researchgate.net

In the context of antibacterial olympicin A derivatives, the racemic and chiral S-isomers showed largely the same antituberculosis and anti-Gram-positive activity. nih.govacs.org However, in other systems, the stereochemistry can be more critical. Biotransformation of thiochroman (B1618051) and its chlorinated derivative using marine-derived fungi resulted in the formation of compounds that differed only in their stereochemistry, highlighting the stereoselective nature of enzymatic reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in transforming our understanding of the correlation between the chemical structure of a compound and its biological activity into a mathematical model. For chroman-4-one derivatives, QSAR analyses have been instrumental in identifying key molecular descriptors that govern their therapeutic potential.

Research on a series of (E)-3-Heteroarylidenechroman-4-ones as monoamine oxidase-B (MAO-B) inhibitors utilized 3D-QSAR to develop predictive models. researchgate.netamazonaws.com In these studies, a set of 18 compounds with known MAO-B inhibitory activities (IC₅₀ values) was used to generate a pharmacophore model and a subsequent 3D-QSAR model. researchgate.netamazonaws.com The best pharmacophore hypothesis, AAR.4334, featured two hydrogen bond acceptors and one aromatic ring. researchgate.net This hypothesis was then used to build a 3D-QSAR model which provided insights into the structural requirements for potent MAO-B inhibition. researchgate.net

Similarly, a 3D-QSAR investigation on 39 chromone derivatives as MAO inhibitors yielded a statistically significant model with a high correlation coefficient (R² = 0.9064) and predictive power (Q² = 0.8239). nih.gov Such models are crucial for predicting the activity of newly designed compounds. For fungicides based on 3-iodochromone, a 2D-QSAR analysis was performed using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) methods. frontiersin.org The MLR model proved to be the most robust, with a correlation coefficient (r²) of 0.943 and a predictive r² of 0.837, indicating a strong relationship between the selected physicochemical descriptors and fungicidal activity. frontiersin.org Descriptors found to be influential included DeltaEpsilonC, T_2_Cl_6, and ZCompDipole, highlighting the importance of electronic and topological properties. frontiersin.org

QSAR analyses on bromodomain-4 (BRD-4) inhibitors have identified that activity is associated with features like saturated carbocyclic rings and a specific arrangement of nitrogen atoms. mdpi.com These studies underscore that a balance between lipophilic and hydrophilic characteristics is essential for optimal activity. mdpi.com

QSAR Model Type Compound Series Key Findings & Statistics Reference
3D-QSAR(E)-3-Heteroarylidenechroman-4-ones (MAO-B Inhibitors)Generated best pharmacophore hypothesis (AAR.4334) with two hydrogen bond acceptors and one aromatic ring. researchgate.net
3D-QSARChromone Derivatives (MAO Inhibitors)Developed a significant model with R² = 0.9064 and Q² = 0.8239. nih.gov
2D-QSAR (MLR)3-Iodochromone Derivatives (Fungicides)Found to be the best model with r² = 0.943 and r²pred = 0.837. Influential descriptors included DeltaEpsilonC and ZCompDipole. frontiersin.org
QSARBromodomain-4 (BRD-4) InhibitorsActivity linked to saturated carbocyclic rings and specific nitrogen atom arrangements. Model validation: R²tr = 0.76, Q²LMO = 0.76, R²ex = 0.76. mdpi.com

Computational Approaches in SAR Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand the interactions between ligands, such as this compound derivatives, and their protein targets.

In studies of chromone derivatives as MAO inhibitors, docking simulations revealed key interactions with amino acid residues in the enzyme's active site. For instance, one potent compound displayed interactions with TYR398, a crucial residue for MAO inhibitory activity, and had a docking score of -10.402 kcal/mol. nih.gov Another top-scoring compound from a virtual screen, ZINC03113255, showed binding interactions with TYR326, TYR398, and LYS296 of MAO-B. nih.gov This level of detail helps rationalize the observed activity and guides the design of derivatives with improved binding affinity.

Docking studies on chroman-4-one-based SIRT2 inhibitors have proposed that these molecules bind in the nicotinamide (B372718) binding site, preventing NAD+ from adopting a catalytically active conformation. acs.org The structure-activity relationship data indicated that electron-withdrawing groups on the aromatic ring, the carbonyl group, and an alkyl side chain in the 2-position are critical for potent inhibition. acs.org Notably, this compound itself, lacking a substituent in the 2-position, showed no inhibitory activity, whereas adding a pentyl group at the 2-position resulted in 70% inhibition. acs.orghelsinki.fi This highlights the importance of the C-2 substituent for interacting with the target protein.

In a different context, the antibacterial activity of a (±)-bromo-chromen-4-one derivative was assessed, and its capacity to bind to DNA was evaluated using molecular docking with the 1BNA DNA structure. najah.edu

Compound/Derivative Target Protein Key Interacting Residues Docking Score (kcal/mol) Reference
Chromone derivative (compound 18)MAOTYR398-10.402 nih.gov
ZINC03113255MAO-BTYR326, TYR398, LYS296-10.021 nih.gov
Chroman-4-one derivativesSIRT2Binds in nicotinamide binding siteNot specified acs.org
(±)-bromo-chromen-4-oneDNA (1BNA)Not specifiedNot specified najah.edu

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be correlated with experimental spectroscopic data.

A study on a racemic (±)-2-(1-bromoethyl)-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one utilized DFT calculations to validate its structural formula, showing high harmony between the experimental X-ray diffraction (XRD) structural parameters and the DFT-optimized geometry. najah.edu Furthermore, the optical characteristics were analyzed by comparing the experimental UV-Vis spectrum with results from Time-Dependent DFT (TD-DFT) calculations, which supported the optical activity and synthon formation. najah.edu

In another investigation, DFT was used to predict the ¹H and ¹³C chemical shifts of a library of substituted 2,2-dimethylchroman-4-one (B181875) derivatives. mdpi.com The predicted chemical shifts for the aromatic moiety showed a close correlation with the experimentally observed values. However, this correlation was less accurate for the heterocyclic ring of the chroman-4-one scaffold. mdpi.com Such studies demonstrate the power of DFT in confirming experimental structures and interpreting spectroscopic data, which is fundamental to SAR analysis.

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a model based on the known structure of a homologous protein (the "template"). nih.gov This approach is crucial for enabling structure-based drug design for novel or difficult-to-crystallize targets. cresset-group.com

For the development of chroman-4-one-based SIRT2 inhibitors, a homology model of SIRT2 was constructed to understand the binding mode of the inhibitors. acs.orghelsinki.fi This was necessary because an experimental structure of SIRT2 complexed with an inhibitor was not available. The docking of the chroman-4-one derivatives into this homology model was consistent with the observed SAR data, proposing that the inhibitors occupy the nicotinamide binding site. acs.orggu.se The model helped to rationalize why certain structural features, like the C-2 side chain, were essential for activity and provided a structural basis for the isoform selectivity of the inhibitors. acs.orghelsinki.fi The use of homology modeling, therefore, provided critical insights that would not have been accessible otherwise, guiding the subsequent optimization of these inhibitors. helsinki.fi

Pharmacological and Biological Research Applications of 6 Bromochroman 4 One and Its Analogs

Antimicrobial and Anti-infective Properties

Derivatives of the chroman-4-one structure have shown promise as antimicrobial agents, exhibiting activity against various bacterial and fungal pathogens. mdpi.com

The antibacterial potential of chroman-4-one derivatives has been explored against both Gram-positive and Gram-negative bacteria. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with the emergence of drug-resistant strains complicating treatment efforts. jic.ac.ukfrontiersin.org Research into novel anti-TB agents is crucial. jic.ac.uk Chroman-4-one analogs have demonstrated notable in vitro activity against M. tuberculosis and multidrug-resistant TB (MDR-TB). nih.gov One study reported that certain chromane-4-one analogs exhibited anti-TB activity with Minimum Inhibitory Concentrations (MICs) of 0.22 and 0.07 μg/mL against M. tuberculosis and MDR-TB, respectively. These compounds also demonstrated the ability to decrease the bacterial load in the lung and spleen tissues of infected models. nih.gov

The catalase-peroxidase enzyme (KatG) in M. tuberculosis is a key enzyme involved in the activation of the frontline anti-TB drug, isoniazid (B1672263) (INH). nih.govfrontiersin.org Mutations in the katG gene can lead to INH resistance. nih.gov Inhibition of KatG can lead to an accumulation of reactive oxygen species (ROS) within the mycobacterium, causing damage to essential cellular components and leading to cell death. nih.gov This makes KatG a potential target for the development of new anti-TB drugs. nih.gov While direct studies on 6-bromochroman-4-one's effect on KatG are limited, research on other heterocyclic compounds has shown that inhibition of this enzyme is a viable antimycobacterial strategy. nih.gov For instance, certain 1,2,4-triazole (B32235) derivatives have been shown to bind to the active site of KatG, leading to increased intracellular ROS and potent bactericidal effects. nih.gov This mechanism provides a plausible avenue through which chroman-4-one analogs could exert their antimycobacterial effects.

In addition to antibacterial properties, chroman-4-one derivatives have been investigated for their antifungal potential. nih.govmdpi.com Studies have shown that these compounds can be effective against various fungal pathogens. nih.gov For example, spiropyrrolidines tethered with a chroman-4-one moiety have been synthesized and evaluated for their antifungal activity against Candida albicans, Candida glabrata, and Candida krusei. mdpi.com Some of these synthesized compounds displayed moderate to excellent activity when compared to the standard antifungal drug, Amphotericin B. mdpi.com Specifically, one derivative was found to be a potent antifungal agent against C. krusei and C. glabrata with a MIC of 32 µg/mL. mdpi.com

Antibacterial Activity

Against Mycobacterium tuberculosis (Mtb) and Drug-Resistant Strains

Anticancer and Antiproliferative Activities

The chroman-4-one scaffold is also a key feature in the development of anticancer agents. nih.gov

Sirtuin 2 (SIRT2) is an enzyme that plays a role in various cellular processes, and its dysregulation has been linked to diseases such as cancer. nih.govwikipedia.org This has made SIRT2 an attractive target for cancer drug development. acs.org Research has shown that chroman-4-ones can act as potent and selective inhibitors of SIRT2. nih.govacs.org

Interestingly, the substitution pattern on the chroman-4-one ring is crucial for its SIRT2 inhibitory activity. Studies have revealed that this compound itself, lacking a substituent at the 2-position, does not exhibit any inhibitory activity against SIRT2. acs.orghelsinki.fi However, the introduction of an alkyl group at the 2-position can confer potent inhibitory properties. acs.orghelsinki.fi For example, an analog with a pentyl group at the 2-position showed significant inhibitory activity. acs.orghelsinki.fi

Further modifications, such as replacing a phenyl ring with a pyridyl moiety in the side chain, have led to compounds with similar activity and improved solubility. acs.org Two such chroman-4-one derivatives with 2-pyridylethyl substituents demonstrated a significant reduction in the proliferation of breast (MCF-7) and lung (A549) cancer cell lines, with their antiproliferative effects correlating with their SIRT2 inhibition potency. nih.govgu.se These findings suggest that the anticancer effect of these compounds is likely mediated through the inhibition of SIRT2. nih.gov

Data Tables

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Analogs

Compound Substituent at C-2 % Inhibition of SIRT2 IC50 (µM)
This compound None No inhibition -
Analog 6h Pentyl group 70% Not reported
Analog 6d Ethylene (B1197577) glycol side chain 33% Not reported
Analog 6a Terminal hydroxyl group 18% Not reported
Analog 6f 3-pyridyl moiety in side chain 86% 3.7
Analog 9b Methyl ester group in side chain Not reported 2.0
Analog 9a - Not reported 9.6
Analog 12a - Not reported 12.2

Data sourced from multiple studies. acs.org

Interactive Data Table 1: SIRT2 Inhibitory Activity

Generated html

Table 2: List of Compounds Mentioned

Compound Name
This compound
Isoniazid
Amphotericin B
Candida albicans
Candida glabrata
Candida krusei

Inhibition of Sirtuin 2 (SIRT2) Enzyme Activity

Mechanism of SIRT2 Inhibition

Research indicates that the chroman-4-one scaffold is a key element for SIRT2 inhibition. acs.orggu.se The inhibitory activity of these compounds is significantly influenced by the substituents on the chroman-4-one ring. acs.org Studies have shown that while this compound itself does not exhibit significant SIRT2 inhibition, the introduction of a substituent at the 2-position is crucial for its activity. acs.orghelsinki.fi For instance, an analog with a pentyl group at the 2-position demonstrates considerable inhibitory effects. acs.orghelsinki.fi

Molecular modeling studies suggest that these inhibitors likely bind to the C-pocket of the NAD+ binding site of the SIRT2 enzyme. gu.se The interaction is influenced by the nature of the substituent at the 2-position, with modifications aimed at increasing hydrophilicity showing promise for improved pharmacokinetic properties. acs.org

Impact on Cancer Cell Lines (e.g., MCF-7, A549)

Derivatives of this compound have demonstrated antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells. acs.orgmolaid.com The antiproliferative activity of these compounds often correlates with their ability to inhibit SIRT2. acs.org For example, two chroman-4-one derivatives bearing 2-pyridylethyl substituents at the 2-position have been shown to significantly reduce the proliferation of both MCF-7 and A549 cells. gu.se This effect is associated with an increase in the acetylation level of α-tubulin, a known SIRT2 substrate, further supporting that SIRT2 is a likely target in these cancer cells. acs.org

The cytotoxic effects of chromanone derivatives are not limited to SIRT2 inhibition. Some analogs have shown the ability to induce apoptosis and inhibit cell cycle progression in cancer cells. For instance, certain chromanone derivatives have exhibited potent antiproliferative effects against breast cancer cells (MCF-7) and leukemia cells (K562). The mechanisms may involve targeting pathways like PI3K/Akt and MAPK signaling.

Interactive Table: Antiproliferative Activity of this compound Analogs

Compound/AnalogCancer Cell LineObserved EffectPotential Mechanism of Action
2-pyridylethyl substituted chroman-4-oneMCF-7 (Breast), A549 (Lung)Reduced cell proliferationSIRT2 inhibition, increased α-tubulin acetylation
Chromanone derivativesMCF-7 (Breast), K562 (Leukemia)Inhibition of cell proliferation, induction of apoptosisTargeting PI3K/Akt and MAPK signaling pathways
Phosphomolybdate based hybrid solidMCF-7 (Breast), A549 (Lung)Inhibitory effectArrest of cell cycle in S phase (A549) and G2/M phase (MCF-7)

Modulation of Cell Proliferation and Apoptosis

Beyond SIRT2 inhibition, this compound and its analogs can influence cell proliferation and apoptosis through various mechanisms. ontosight.ai Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. google.com

Research has shown that some chroman-4-one derivatives can induce apoptosis in cancer cells. This can occur through the mitochondrial pathway, a major route for initiating apoptosis. Additionally, these compounds can inhibit cell cycle progression, preventing cancer cells from dividing and proliferating. The ability of these compounds to modulate these fundamental cellular processes underscores their potential as anticancer agents. scispace.comguidechem.com

Anti-inflammatory and Antioxidant Effects

In addition to their anticancer properties, chroman-4-one derivatives, including those related to this compound, have been investigated for their anti-inflammatory and antioxidant effects. nih.gov Inflammation and oxidative stress are implicated in a wide range of diseases, making compounds with these properties valuable for therapeutic development. researchgate.net

Interaction with Oxidative Stress Responses and Enzyme Pathways

Chroman-4-one derivatives can interact with various enzyme pathways involved in oxidative stress responses. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net Some chroman-4-one analogs have been shown to induce oxidative stress in cancer cells, which can contribute to their apoptotic effects.

Furthermore, these compounds can inhibit enzymes that play a role in inflammation, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators.

Nrf2 Pathway Activation

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a battery of antioxidant and detoxifying genes, protecting cells from oxidative damage. Some studies suggest that SIRT2 can deacetylate NRF2, leading to its degradation and a decrease in its transcriptional activity. nih.gov Therefore, by inhibiting SIRT2, this compound analogs could potentially lead to the stabilization and activation of NRF2, thereby enhancing the cellular antioxidant defense system. nih.gov This represents a potential mechanism for the antioxidant effects of these compounds.

Other Documented or Potential Biological Activities

The therapeutic potential of this compound and its derivatives extends beyond the activities mentioned above. The versatile chroman-4-one scaffold has been explored for a multitude of other biological applications. nih.gov

Derivatives of chroman-4-one have been investigated for a wide array of pharmacological activities, including:

Antimicrobial and antifungal activity nih.govvulcanchem.com

Antiviral properties nih.gov

Antidiabetic effects

Neuroprotective potential researchgate.net

Anticoagulant properties nih.gov

The diverse biological activities of chroman-4-one derivatives make them a privileged scaffold in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications. researchgate.net

Antidiabetic Potential (e.g., Alpha-Glucosidase Inhibition)

Chroman-4-one derivatives have been identified as promising scaffolds for the development of novel agents with antidiabetic properties. nih.gov The therapeutic strategy for managing type 2 diabetes often involves controlling postprandial hyperglycemia, which can be achieved by inhibiting enzymes like α-glucosidase. mdpi.comwikipedia.orgnih.gov This enzyme is crucial for breaking down complex carbohydrates into absorbable monosaccharides in the intestine. mdpi.comwikipedia.orgnih.gov By inhibiting α-glucosidase, the liberation and subsequent absorption of glucose are delayed, leading to reduced blood sugar spikes after meals. nih.govsemanticscholar.org

Research has shown that substitutions at various positions of the chromanone parent structure, including at the C-6 position, can yield effective antidiabetic compounds. nih.gov Specifically, benzylidene-4-chromanone derivatives have been highlighted as lead compounds for developing new α-glucosidase inhibitors. nih.gov While much of the research has focused on naturally occurring flavonoids with a chroman-4-one core, there is a growing interest in synthetic chromanone analogs for their potential as antidiabetic agents. nih.govnih.gov The antidiabetic potential of chroman-4-one derivatives is an active area of research, with studies exploring various structural modifications to enhance their inhibitory activity against key enzymes like α-glucosidase. nih.govmdpi.com

Compound Type Mechanism of Action Therapeutic Target Significance
Benzylidene-4-chromanone derivativesInhibition of α-glucosidaseα-GlucosidaseDevelopment of novel antidiabetic drugs. nih.gov
Substituted chromanones (C-2, 3, 6, 7)Enzyme Inhibitionα-GlucosidasePotential for more efficient compounds for diabetes management. nih.gov

Antiviral Activity

The chroman-4-one scaffold is recognized for its potential in developing compounds with a wide range of biological activities, including antiviral properties. researchgate.net Research into derivatives of the closely related thiochroman-4-one (B147511) has indicated potential for antiviral activity. researchgate.net While direct studies on the antiviral effects of this compound are not extensively detailed in the provided results, the broader class of chromanone derivatives is being investigated for activity against various viruses. For instance, some flavonoid compounds, which share the chroman-4-one structure, have been patented for their antiviral activity. nih.gov Furthermore, research on other heterocyclic compounds has demonstrated that specific derivatives can inhibit the replication of viruses like the human immunodeficiency virus (HIV). google.com Chalcone derivatives, which share some structural similarities with open-chain analogs of flavonoids, have also been synthesized and shown to possess significant antiviral activity, for example, against the tobacco mosaic virus (TMV). rsc.org This suggests that the chroman-4-one skeleton, including its brominated analogs, represents a viable starting point for the design and synthesis of new antiviral agents.

Enzyme Inhibitory Properties (General)

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, a key mechanism underlying many of their potential therapeutic applications. researchgate.netresearchgate.net Enzyme inhibitors are crucial in drug design as they can modulate biological pathways with high specificity. researchgate.netresearchgate.net

One notable target is Sirtuin 2 (Sirt2), an enzyme implicated in cellular processes related to cancer and neurodegenerative diseases. Functionalized chroman-4-one derivatives have been developed as selective inhibitors of Sirt2, demonstrating IC50 values in the low micromolar range. gu.se This inhibition has been associated with a decrease in the proliferation of cancer cells. gu.se

The general strategy of enzyme inhibition involves the binding of the inhibitor to the enzyme, which can occur through various mechanisms such as competitive, non-competitive, or uncompetitive inhibition. researchgate.net The development of small-molecule inhibitors that can stabilize weak interactions between an enzyme and its substrate is an emerging strategy. nih.gov The chroman-4-one scaffold provides a versatile platform for creating such inhibitors, with substitutions at various positions influencing the potency and selectivity of the compounds for different enzyme targets. gu.se

Retinoid Negative Hormone and Antagonist Activities

Certain derivatives of benzopyran, the core structure of chroman-4-one, have been shown to possess retinoid negative hormone and/or antagonist-like biological activities. google.com Retinoids, which are compounds related to vitamin A, mediate their effects by activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). dermnetnz.orgnih.gov These receptors are involved in regulating critical cellular processes like proliferation, differentiation, and apoptosis. dermnetnz.org

A retinoid negative hormone is a compound that can inhibit the basal activity of unliganded retinoic acid receptors and increase the biological activities of other retinoids and steroid hormones. google.com Retinoid antagonists, on the other hand, block the action of retinoid agonists at the receptor sites. google.com These antagonist compounds can be used to mitigate the toxic side effects that can arise from treatment with retinoids. google.com While the direct activity of this compound as a retinoid negative hormone or antagonist is not specified, the broader class of aryl-substituted benzopyran derivatives it belongs to has been identified for these properties. google.com The development of such compounds is significant for fine-tuning retinoid-based therapies and understanding the complex mechanisms of retinoid signaling. nih.gov

Activity Mechanism Potential Application
Retinoid Negative HormoneInhibits basal activity of unliganded RARs; potentiates other retinoids/steroid hormones. google.comIncreasing the effectiveness of other hormonal treatments. google.com
Retinoid AntagonistBlocks the action of RAR agonists. google.comPreventing or reducing toxicity from retinoid-based drugs. google.com

Diagnostic Imaging Potential (e.g., Targeting Beta-Amyloid Plaques)

Derivatives of this compound have emerged as promising candidates for the development of diagnostic imaging agents, particularly for targeting beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.net The early detection of these plaques is crucial for the diagnosis and management of the disease. medicalsciencepulse.commdpi.com

Specifically, (E)-3-benzylidenechroman-4-one derivatives have been synthesized and evaluated for this purpose. nih.govresearchgate.net In vitro studies have shown that certain analogs, such as (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromochroman-4-one, exhibit high binding affinities to Aβ plaques, with Ki values of 9.98 nM and 9.10 nM, respectively. researchgate.net Furthermore, fluorescence staining experiments on brain sections from Alzheimer's disease patients confirmed that these derivatives can selectively label Aβ plaques. researchgate.net Biodistribution studies with a radioiodinated version of a related derivative indicated sufficient brain uptake for imaging purposes. researchgate.net These findings suggest that chroman-4-one based structures could be valuable scaffolds for creating new radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging of Aβ plaques in the brain. medicalsciencepulse.commdpi.com

Compound Binding Affinity (Ki) Significance
(E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one9.98 nMHigh affinity for beta-amyloid plaques. researchgate.net
(E)-3-(4-dimethylamino-benzylidene)-6-bromochroman-4-one9.10 nMHigh affinity and selective labeling of beta-amyloid plaques. researchgate.net

Peptidomimetic Applications

The chroman-4-one framework has been utilized as a scaffold in the development of peptidomimetics. gu.se Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. gu.se This is achieved by attaching the necessary amino acid side chains to a rigid scaffold like chroman-4-one, which helps to maintain the desired spatial orientation for biological activity. gu.se

A specific application of chroman-4-one-based peptidomimetics is in the development of agonists for somatostatin (B550006) receptors. gu.se Somatostatin is a natural peptide hormone that regulates various physiological processes by binding to its receptors (SSTRs). cancerresearchuk.orgnih.gov Somatostatin analogs are used therapeutically for conditions like neuroendocrine tumors and acromegaly. cancerresearchuk.orgdrugbank.com

By incorporating appropriate substituents onto the chroman-4-one scaffold, researchers have developed β-turn mimetics of the hormone somatostatin. gu.se This approach has led to the identification of two compounds that exhibit agonistic properties for two different subtypes of somatostatin receptors. gu.se The development of subtype-selective somatostatin receptor agonists is a significant goal in medicinal chemistry, as it could lead to more targeted therapies with fewer side effects. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations for this compound Analogs

The therapeutic potential of any drug candidate is not solely dependent on its pharmacological activity but also on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These profiles determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, as well as its interaction with the intended target. For analogs of this compound, which have shown promise in various research areas, understanding these properties is crucial for their development as effective therapeutic agents.

Strategies for Improving Hydrophilicity and Pharmacokinetic Properties

One primary approach involves the introduction of polar functional groups and heterocycles into the chroman-4-one scaffold. acs.org These modifications aim to increase the water solubility of the compounds without significantly compromising their biological activity.

Introduction of Polar Functional Groups:

The incorporation of hetero-functional groups, such as hydroxyl, carboxylic acid, ester, and amide moieties, into the alkyl side chain at the 2-position of the chroman-4-one ring has been explored. acs.org For instance, replacing a pentyl side chain with a more polar ethylene glycol side chain was investigated to improve hydrophilicity. acs.org While this particular modification led to a decrease in the inhibitory activity against SIRT2, it highlights the delicate balance that must be maintained between improving physicochemical properties and retaining pharmacological efficacy. acs.org

Ester groups have been introduced as they can be hydrolyzed in vivo to the corresponding carboxylic acids, which are more polar. acs.org However, the chemical stability of esters can be a concern. To overcome this, more hydrolytically stable bioisosteres of esters, such as amides and oxadiazoles, have been considered. acs.org

Incorporation of Heterocycles:

Replacing lipophilic aromatic rings with aromatic and aliphatic heterocycles is another effective strategy. For example, substituting a phenyl ring with a pyridyl moiety in some analogs resulted in compounds with similar activity but improved solubility. acs.org Modeling studies suggested that the nitrogen atom in the pyridyl ring could form a hydrogen bond with amino acid residues in the target protein, contributing to both binding and increased hydrophilicity. acs.org

The introduction of morpholine (B109124) and piperidine (B6355638) moieties has also been investigated. acs.orgtandfonline.com These groups are often charged at physiological pH, which can be unfavorable for binding in a hydrophobic pocket but can enhance aqueous solubility. acs.org The choice of the heterocyclic ring and its point of attachment to the chroman-4-one core is critical, as bulky bicyclic moieties may not be well-accommodated in the binding sites of some target enzymes. acs.org

Structural Modifications to Enhance Drug-like Properties:

Reducing Rotatable Bonds: Decreasing the number of single bonds can increase the rigidity of the molecular framework, which can lead to enhanced selectivity for the target. mdpi.com

Introduction of Halogens: Halogens like bromine can enhance lipophilicity and membrane permeability. mdpi.com The bromine atom at the 6-position of this compound itself is an example of this strategy. mdpi.com

Amide Bond Incorporation: The inclusion of amide bonds can modulate both lipophilicity and hydrophilicity, allowing for better control over absorption, distribution, and metabolism. mdpi.com

The following table summarizes some of the strategies employed to improve the pharmacokinetic properties of this compound analogs:

StrategyModification ExampleRationaleObserved OutcomeCitation
Introduction of Polar Groups Replacement of a pentyl side chain with an ethylene glycol side chain.Increase hydrophilicity.Significant decrease in SIRT2 inhibitory activity. acs.org
Introduction of ester, carboxylic acid, and amide moieties.Increase polarity and improve solubility.Esters can be hydrolyzed; amides are more stable bioisosteres. acs.org
Incorporation of Heterocycles Replacement of a phenyl ring with a pyridyl moiety.Improve solubility while maintaining activity.Similar activity with improved solubility; potential for hydrogen bonding. acs.org
Introduction of morpholine and piperidine.Enhance aqueous solubility.May be unfavorable for binding in hydrophobic pockets due to charge at physiological pH. acs.org
Structural Rigidity Connecting aromatic rings with methylene (B1212753) groups.Reduce the number of rotatable bonds to maintain an active conformation.Can enhance selectivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization for 6 Bromochroman 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR)researchgate.net

Proton NMR spectroscopy of 6-Bromochroman-4-one reveals characteristic signals corresponding to the protons in different parts of the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons on the saturated heterocyclic ring, specifically the methylene (B1212753) protons at positions 2 and 3, exhibit distinct signals. The protons at C-2, being adjacent to the oxygen atom, are expected to resonate at a lower field compared to the protons at C-3, which are adjacent to the carbonyl group.

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.18 - 7.82m
H-2'5.8dd
H-3'2.58 - 2.66m
H-4'3.04m

This table is based on data for a similar compound, 2-(6-bromochroman-2-yl)-1H-benzimidazole, and provides an illustrative example of expected chemical shifts. tsijournals.com Actual values for this compound may vary.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. udel.edu Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C-4) is characteristically found at a very low field, often around 185-200 ppm. The carbon atoms of the aromatic ring appear in the range of approximately 117-161 ppm, with the carbon atom bonded to the bromine (C-6) showing a chemical shift influenced by the halogen's electronegativity. The carbons of the heterocyclic ring (C-2 and C-3) resonate at higher fields. nih.gov

Carbon AtomApproximate Chemical Shift (δ, ppm)
C-2~71
C-3~45
C-4 (C=O)~185
Aromatic C117 - 161
C-6 (C-Br)~122

Note: The provided chemical shifts are based on data for 3-Bromochroman-4-one (B190138) and serve as a general reference. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons at C-2 and C-3, and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For instance, it would definitively link the proton signals of the C-2 methylene group to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for establishing the connectivity of different fragments of the molecule. For example, HMBC can show correlations from the protons at C-2 to the carbonyl carbon (C-4) and to carbons in the aromatic ring, confirming the fusion of the heterocyclic and benzene rings.

Mass Spectrometry (MS)researchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. helsinki.fi This precision allows for the determination of the elemental formula of this compound, confirming the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The expected molecular ion peaks would appear at m/z values corresponding to [C₉H₇⁷⁹BrO₂]⁺ and [C₉H₇⁸¹BrO₂]⁺.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgspecac.comlibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone)~1700-1750 (strong, sharp)
C-O (Ether)~1000-1300
Aromatic C=C~1450-1600
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2850-3000
C-Br~500-600

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. libretexts.org Other significant bands would include those for the C-O ether linkage, the aromatic C=C bonds, and the various C-H stretching vibrations. spectroscopyonline.com The presence of the carbon-bromine bond would be indicated by an absorption in the fingerprint region of the spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. nih.gov When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, which are in turn determined by its structure, particularly the presence of chromophores (light-absorbing groups). acs.org

For an organic molecule like this compound, the key chromophores are the benzene ring fused to the pyranone system and the carbonyl group (C=O). The presence of the bromine atom and the oxygen heteroatom can also influence the electronic environment and thus the absorption spectrum. A typical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent (like ethanol (B145695) or hexane) and recording the absorbance over a range of wavelengths (typically 200-800 nm). acs.org

The resulting spectrum is a plot of absorbance versus wavelength. The key data points are the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength. These values are indicative of the electronic structure, particularly the extent of conjugation. For this compound, one would expect to observe π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl group. However, without experimental data, specific values for λmax and ε cannot be provided.

X-ray Diffraction (XRD) Crystallography and Hirshfeld Surface Analysis (HSA)

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. eujournal.orgrsc.org This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal, producing a unique diffraction pattern from which the electron density map and, consequently, the atomic structure can be calculated. eujournal.orggu.se For this analysis, a high-quality single crystal of this compound would be required. A comprehensive search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or deposited.

Hirshfeld Surface Analysis (HSA) is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from XRD. chemimpex.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule within the crystal) dominates over the sum of electron densities of all other molecules, providing insights into how molecules are packed together. chemimpex.com

Confirmation of Molecular Structure and Conformation

If an XRD analysis were performed on this compound, it would provide unequivocal confirmation of its molecular structure. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

A key output would be the determination of the conformation of the dihydropyranone ring. In related chroman-4-one structures, this ring commonly adopts a half-chair or an envelope conformation. The analysis would specify which atoms deviate from the plane of the fused benzene ring and by how much, providing a detailed picture of the molecule's three-dimensional shape in the solid state.

Analysis of Intermolecular Interactions and Synthons

From the crystal structure data, Hirshfeld Surface Analysis could be used to map and analyze the various non-covalent interactions that stabilize the crystal packing. These interactions are crucial for understanding the physical properties of the solid material.

For this compound, one would expect to identify several types of intermolecular interactions, including:

Hydrogen Bonds: Weak C—H···O hydrogen bonds involving the carbonyl oxygen are common in related structures.

Halogen Bonds: Interactions involving the bromine atom (e.g., Br···O or Br···H contacts) might play a role.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could be present, influencing the packing arrangement.

van der Waals Forces: A significant percentage of the surface contacts would be attributable to non-specific H···H, C···H, and O···H interactions.

These interactions form specific patterns, or supramolecular synthons, which are the building blocks of the crystal structure. Identifying these synthons is key to crystal engineering, which aims to design materials with desired properties based on predictable intermolecular interactions. Without the foundational XRD data, a detailed analysis of these features for this compound remains speculative.

Future Perspectives and Emerging Avenues in 6 Bromochroman 4 One Research

Development of Novel 6-Bromochroman-4-one-Based Therapeutics

The therapeutic potential of this compound and its derivatives is an area of intense research. While the parent compound itself shows limited biological activity, its derivatives have demonstrated significant promise in various therapeutic areas. acs.orghelsinki.fi Future research is poised to build upon these initial findings, exploring new disease pathways and designing more sophisticated drug candidates.

Targeting Unexplored Disease Pathways

While much of the current research on this compound derivatives has focused on their anticancer and anti-inflammatory properties, the versatility of the chroman-4-one scaffold suggests that it could be effective against a broader range of diseases. guidechem.comnih.gov Future investigations are likely to explore the potential of these compounds in treating neurodegenerative diseases, metabolic disorders, and infectious diseases.

For instance, certain chromanone derivatives have shown potential as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net The development of this compound-based compounds as selective inhibitors for targets within the central nervous system represents a significant and underexplored opportunity. Furthermore, the structural similarities of chroman-4-ones to naturally occurring flavonoids suggest potential applications in managing metabolic conditions like diabetes by targeting enzymes such as α-glucosidase. nih.gov

Research into the antimicrobial properties of this compound derivatives is also a nascent but promising field. Initial studies have indicated that some derivatives possess activity against various bacterial strains, opening the door for the development of new antibiotics to combat resistant pathogens.

Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and Alzheimer's, has led to a shift from the "one-target, one-drug" paradigm to the development of multi-target directed ligands (MTDLs). researchgate.netunibo.it MTDLs are single molecules designed to interact with multiple biological targets, offering the potential for synergistic therapeutic effects and reduced drug resistance. unibo.it

The this compound scaffold is an ideal platform for creating MTDLs. The bromine atom at the 6-position serves as a key functional group for introducing additional pharmacophores through various chemical reactions. For example, a this compound derivative could be designed to inhibit both Sirtuin 2 (SIRT2), a target in cancer therapy, and another enzyme involved in cell proliferation or apoptosis. acs.orghelsinki.fi

In the context of Alzheimer's disease, an MTDL based on the this compound core could be engineered to inhibit acetylcholinesterase and also modulate the activity of the sigma-1 (σ1) receptor, another protein implicated in the disease's pathology. mdpi.com This multi-pronged approach could offer a more comprehensive treatment strategy for such a multifaceted disease. unibo.itchemrxiv.org

Exploration of Advanced Synthetic Methodologies

The efficient and sustainable synthesis of this compound and its derivatives is crucial for facilitating further research and potential commercialization. Future efforts will likely focus on greener and more automated synthetic approaches.

Green Chemistry Approaches

Traditional chemical syntheses often involve hazardous reagents and solvents, generating significant waste. Green chemistry principles aim to mitigate these environmental and safety concerns. The application of green chemistry to the synthesis of this compound derivatives is an area ripe for exploration.

This includes the use of environmentally benign solvents like water or toluene, and the development of solvent-free reaction conditions. iupac.org For example, the use of solid acid catalysts like montmorillonite (B579905) K-10 clay has been shown to be an effective and eco-friendly method for the cyclization step in chroman-4-one synthesis. chemicalbook.com Future research will likely focus on developing catalytic systems that are recyclable and operate under milder reaction conditions, further reducing the environmental impact. iupac.org

Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. seqens.comacs.org This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like this compound. seqens.com

Automated flow chemistry platforms can be used to rapidly synthesize libraries of this compound derivatives for high-throughput screening. syrris.com These systems allow for precise control over reaction parameters, leading to higher yields and purities. mpg.de The integration of artificial intelligence and machine learning with automated synthesis platforms could further accelerate the discovery of new drug candidates by predicting optimal reaction conditions and molecular structures. syrris.com

In-depth Mechanistic Studies of Biological Activities

A deeper understanding of how this compound derivatives exert their biological effects is essential for the rational design of more potent and selective drugs. Future research will need to employ a range of advanced techniques to elucidate the precise molecular mechanisms of action.

While it is known that some this compound derivatives inhibit enzymes like SIRT2, the exact binding modes and the downstream cellular consequences of this inhibition are not fully understood. acs.orggu.se It is important to note that the this compound scaffold itself, without substitutions at other positions (like the 2-position), often shows no inhibitory activity. acs.orghelsinki.fi

Future studies will likely utilize techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these compounds in complex with their target proteins. This structural information will be invaluable for understanding the key molecular interactions and for guiding the design of next-generation inhibitors.

Furthermore, advanced cell biology and proteomics approaches will be crucial for mapping the cellular pathways modulated by these compounds. This will help to identify both on-target and potential off-target effects, providing a more complete picture of their pharmacological profiles.

Cellular and Molecular Pathway Elucidation

The chroman-4-one scaffold, the core of this compound, has been identified as a key structure for interacting with specific cellular targets. Research has shown that derivatives of chroman-4-one are potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of lysine (B10760008) deacetylases. acs.orghelsinki.fi Sirtuins are enzymes involved in various cellular processes, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. helsinki.fi

The primary molecular mechanism of action for these compounds is the inhibition of SIRT2's deacetylase activity. acs.org For instance, studies on trisubstituted chroman-4-ones have demonstrated significant, selective inhibitory effects on SIRT2. helsinki.fi The inhibition of SIRT2 by these compounds has been shown to increase the acetylation levels of α-tubulin, a known SIRT2 substrate, which indicates that SIRT2 is a likely target within cancer cells. acs.org This interaction can induce apoptosis and reduce cancer cell proliferation. acs.orgontosight.ai The antiproliferative effects of these chroman-4-one derivatives have been observed in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating to their SIRT2 inhibition potency. acs.orghelsinki.fi

The 6-bromo substitution on the chroman-4-one scaffold is significant. While this compound itself (lacking a substituent at the 2-position) may not show inhibitory activity, its presence in more complex, substituted derivatives is crucial for biological function. acs.org The bromine atom can participate in halogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity. acs.org For example, in a homology model of SIRT2, the chloro-analogue at the 6-position was shown to form a halogen bond with the backbone carbonyl of the amino acid Histidine 187, suggesting a similar role for bromine. acs.org

Investigation of Off-Target Effects

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize unwanted side effects. For inhibitors based on the this compound scaffold, research has focused on their selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3.

Studies have shown that potent chroman-4-one-based SIRT2 inhibitors are generally highly selective for the SIRT2 subtype. acs.orghelsinki.fi The inhibitory activity of these compounds was evaluated against SIRT1 and SIRT3, and the results indicated a clear preference for SIRT2. acs.orghelsinki.fi This selectivity is crucial because different sirtuin isoforms can have different, and sometimes opposing, biological roles. Non-selective inhibition could lead to a complex and unpredictable pharmacological profile.

The structural features of the chroman-4-one derivatives play a significant role in determining this selectivity. The specific substitutions on the chroman-4-one ring contribute to the precise fit within the SIRT2 binding pocket, which differs from the binding sites of SIRT1 and SIRT3. acs.org The investigation of these off-target effects is fundamental to validating the therapeutic potential of this class of compounds, ensuring that the observed biological effects, such as cancer cell antiproliferation, are indeed mediated by the inhibition of SIRT2 and not by unintended interactions with other cellular proteins.

Computational Drug Discovery and Design

De Novo Drug Design Based on this compound Scaffold

De novo drug design, which means "from the beginning," is a computational strategy used to generate novel molecular structures with desired pharmacological properties, often based on the three-dimensional structure of a biological target. ijpsonline.comnih.gov This approach is particularly valuable for creating new intellectual property and exploring a wider chemical space than is available in existing compound libraries. nih.gov

The this compound structure serves as an excellent "scaffold" or starting template for de novo design. nih.govnih.gov A scaffold is the core structural framework of a molecule that is responsible for the general orientation of its functional groups. nih.govarxiv.org In scaffold-based de novo design, computational algorithms can build upon the this compound core by adding different chemical fragments or "building blocks" at various attachment points. nih.gov

Computational tools like DeepScaffold utilize deep learning to generate new molecules based on a given scaffold. nih.govarxiv.org Such a model can learn the chemical rules for adding atoms and bonds to the this compound framework, producing novel derivatives that are optimized to fit a specific target, such as the SIRT2 binding pocket. nih.gov This process involves iteratively growing molecules within the binding site and evaluating their potential binding affinity and other properties using scoring functions. ijpsonline.com The goal is to design new chemical entities that retain the key interacting features of the original scaffold while possessing improved potency, selectivity, and drug-like properties. ijpsonline.comnih.gov

Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery, particularly in the lead optimization phase. ijsrtjournal.compreprints.org Lead optimization is the process of refining a promising "hit" compound (like a derivative of this compound) into a "lead" candidate with improved efficacy and safety. preprints.org

AI/ML algorithms can accelerate this process significantly. By training on large datasets of chemical structures and their associated biological activities, ML models can develop quantitative structure-activity relationships (QSAR) to predict how changes to the this compound scaffold will affect its biological function. preprints.org For example, these models can predict the binding affinity of newly designed derivatives to SIRT2, helping chemists prioritize which compounds to synthesize and test. preprints.orgijpsjournal.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.